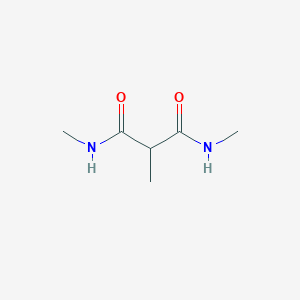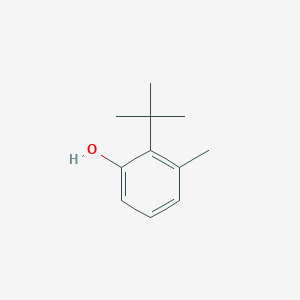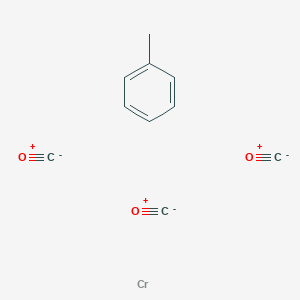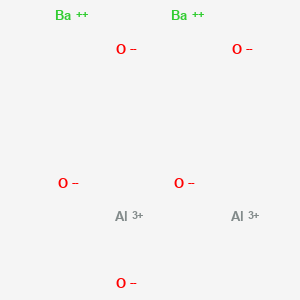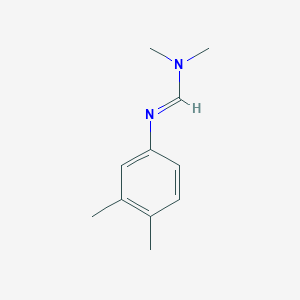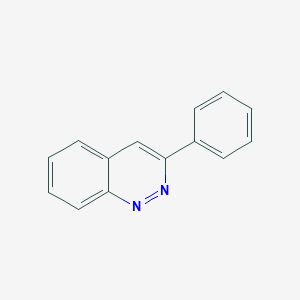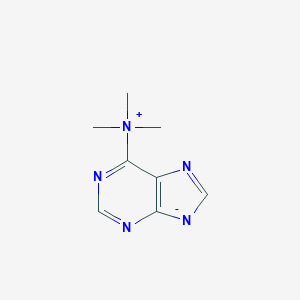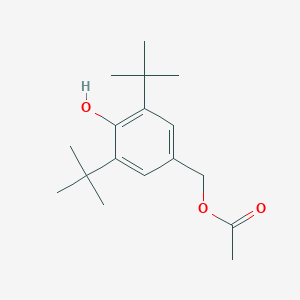
3,5-Di-tert-butyl-4-hydroxybenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-4-hydroxybenzyl acetate (DTBHA) is an important compound used in various fields including pharmaceuticals, food additives, and cosmetics. This compound is an ester derivative of the phenol group and is widely used due to its antioxidant properties. The aim of
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate as an antioxidant is through the donation of a hydrogen atom to free radicals, which neutralizes their reactivity. 3,5-Di-tert-butyl-4-hydroxybenzyl acetate also chelates metal ions, which can catalyze the formation of free radicals. In addition, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been found to inhibit the activity of enzymes involved in the production of free radicals.
Biochemical and Physiological Effects
3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been shown to protect cells from oxidative stress and prevent DNA damage. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been investigated for its potential in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Di-tert-butyl-4-hydroxybenzyl acetate is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antioxidants such as vitamin E and β-carotene. However, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has limited solubility in water, which can affect its bioavailability. In addition, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate can interfere with some biochemical assays due to its chelating properties.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate and its potential in the treatment of various diseases. Future studies could investigate the use of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate in combination with other antioxidants or chemotherapeutic agents. In addition, the development of new methods for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate could improve its yield and reduce the cost of production.
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzyl acetate is an important compound with antioxidant, anti-inflammatory, and anti-cancer properties. It has been extensively studied for its potential in the treatment of various diseases and as a food additive. The synthesis method of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate is relatively simple and inexpensive, but it has limitations in terms of solubility and interference with biochemical assays. Further research is needed to fully explore the potential of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate in various fields.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent lipid peroxidation. 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has also been found to have anti-inflammatory and anti-cancer properties. In addition, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been used as a food additive to prevent oxidation and improve the shelf life of food products.
Propriétés
Numéro CAS |
14387-17-8 |
|---|---|
Nom du produit |
3,5-Di-tert-butyl-4-hydroxybenzyl acetate |
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl acetate |
InChI |
InChI=1S/C17H26O3/c1-11(18)20-10-12-8-13(16(2,3)4)15(19)14(9-12)17(5,6)7/h8-9,19H,10H2,1-7H3 |
Clé InChI |
UJQUIYGYEMWYBS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Autres numéros CAS |
14387-17-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


